molecular formula C7H16N2O B057628 N-(3-Aminopropyl)morpholine CAS No. 123-00-2

N-(3-Aminopropyl)morpholine

Cat. No. B057628
CAS RN: 123-00-2
M. Wt: 144.21 g/mol
InChI Key: UIKUBYKUYUSRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05424451

Procedure details

Hydrazine (aqueous solution at 35% by wt.) (0.15 ml; 1.6 mmoles) was added to 3-morpholinylpropylphthalimide (219 mg; 0.8 mmoles) in methanol (5 ml) and the resulting solution was refluxed. Reaction times and process as per Example 1.
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
3-morpholinylpropylphthalimide
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1]N.[N:3]1([CH2:9][CH2:10][CH2:11]C2C=CC=C3C(NC(=O)C=23)=O)[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1>CO>[N:3]1([CH2:9][CH2:10][CH2:11][NH2:1])[CH2:4][CH2:5][O:6][CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
0.15 mL
Type
reactant
Smiles
NN
Name
3-morpholinylpropylphthalimide
Quantity
219 mg
Type
reactant
Smiles
N1(CCOCC1)CCCC1=C2C(C(=O)NC2=O)=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed
CUSTOM
Type
CUSTOM
Details
Reaction times and process as per Example 1

Outcomes

Product
Name
Type
Smiles
N1(CCOCC1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.